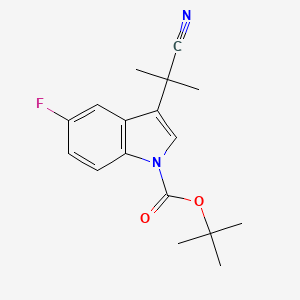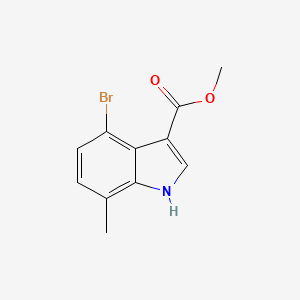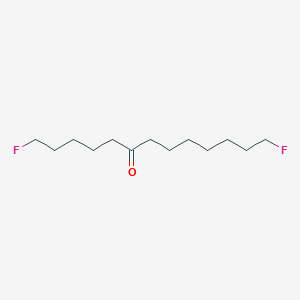
7-Tridecanone, 1,13-difluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,13-Difluorotridecan-6-one is an organic compound with the molecular formula C13H24F2O It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) flanked by two fluorine atoms at the 1 and 13 positions of the tridecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,13-Difluorotridecan-6-one can be synthesized through a multi-step process involving the introduction of fluorine atoms and the formation of the ketone group. One common method involves the fluorination of tridecane followed by oxidation to introduce the carbonyl group. The reaction conditions typically include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of 1,13-difluorotridecan-6-one may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve overall productivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,13-Difluorotridecan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tridecanones with various functional groups.
Applications De Recherche Scientifique
1,13-Difluorotridecan-6-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,13-difluorotridecan-6-one involves its interaction with molecular targets through its carbonyl and fluorine groups. The carbonyl group can participate in hydrogen bonding and dipole-dipole interactions, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s reactivity and binding affinity with various biological targets, potentially affecting enzymatic activity and cellular processes.
Comparaison Avec Des Composés Similaires
- 1,1-Difluoro-2-tridecanone
- 1,5-Difluoro-3-pentanone
- 1,1,1-Trifluoro-2-propanone
Comparison: 1,13-Difluorotridecan-6-one is unique due to the positioning of the fluorine atoms at the terminal positions of the tridecane chain, which can significantly influence its chemical properties and reactivity compared to other fluorinated ketones
Propriétés
Numéro CAS |
332-91-2 |
|---|---|
Formule moléculaire |
C13H24F2O |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
1,13-difluorotridecan-6-one |
InChI |
InChI=1S/C13H24F2O/c14-11-7-3-1-2-5-9-13(16)10-6-4-8-12-15/h1-12H2 |
Clé InChI |
UWHIFMOTBNLHAA-UHFFFAOYSA-N |
SMILES canonique |
C(CCCC(=O)CCCCCF)CCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


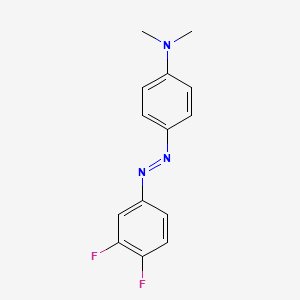
![3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)
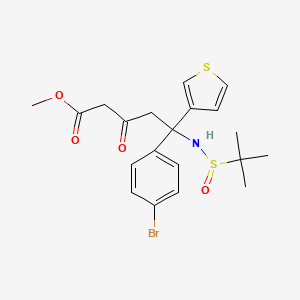
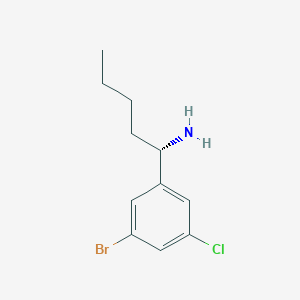
![Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12834064.png)
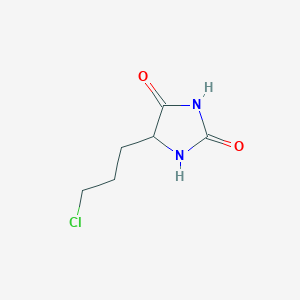
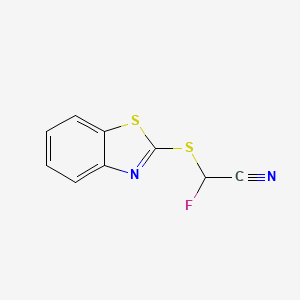
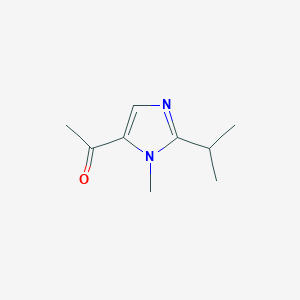
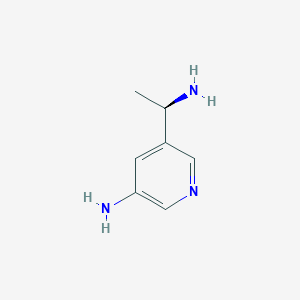
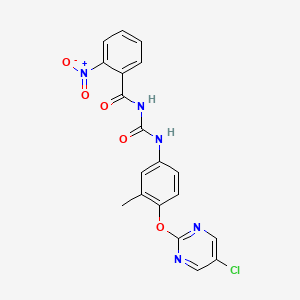
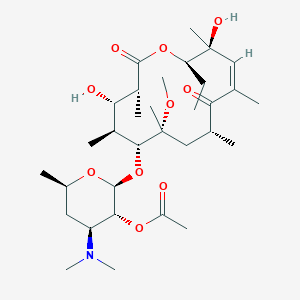
![(3A'R,4'R,6'R,6a'R)-6'-(hydroxymethyl)tetrahydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'-ol](/img/structure/B12834086.png)
